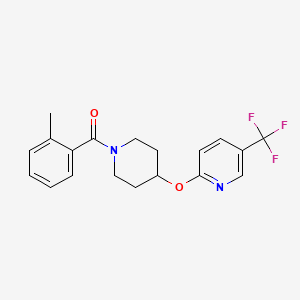

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c1-13-4-2-3-5-16(13)18(25)24-10-8-15(9-11-24)26-17-7-6-14(12-23-17)19(20,21)22/h2-7,12,15H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWDMHJXKKVHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 5-(trifluoromethyl)pyridin-2-ol with a piperidine derivative under specific conditions to form the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of other complex organic molecules. It can undergo various transformations to yield derivatives with enhanced biological or chemical properties.

2. Biology

- Antiviral and Antimicrobial Properties : Preliminary studies suggest that o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone may exhibit antiviral and antimicrobial activities. Research is ongoing to evaluate its efficacy against specific pathogens, which could lead to the development of new therapeutic agents.

3. Medicine

- Therapeutic Potential : The compound is being investigated for its potential use in treating various diseases, including neglected tropical diseases. Its unique structure may provide a basis for the development of novel drugs targeting specific biological pathways .

4. Industry

- Catalyst Development : In industrial applications, the compound is explored for its role as a catalyst in chemical reactions, contributing to the development of new materials and processes.

Case Studies

Case Study 1: Antiviral Activity

Research conducted on this compound has shown promising results against viral strains associated with tropical diseases. In vitro studies indicated significant inhibition of viral replication at specific concentrations, suggesting further exploration into its therapeutic potential.

Case Study 2: Synthetic Applications

In a recent study focusing on organic synthesis, this compound was utilized as a key intermediate for synthesizing novel piperidine derivatives that exhibited enhanced biological activity against bacterial strains. The successful synthesis and characterization were confirmed through NMR and mass spectrometry techniques.

Mechanism of Action

The mechanism of action of o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can be compared with other similar compounds such as:

4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid: This compound also contains a trifluoromethyl-pyridine moiety but differs in its overall structure and applications.

®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone: This compound has shown robust in vivo efficacy in inflammatory and neuropathic pain models.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound o-Tolyl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as compound X , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula of compound X is . The structural features include:

- o-Tolyl group : A methyl-substituted phenyl ring.

- Piperidine ring : A six-membered ring containing a nitrogen atom.

- Trifluoromethyl-pyridine moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.

The biological activity of compound X can be attributed to its interaction with various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compound X may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against various pathogens, suggesting that compound X may exhibit similar properties.

Biological Activity Data

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various pyrazole derivatives, compound X was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of E. coli growth at concentrations as low as 12.5 µg/mL, indicating strong potential for development as an antibacterial agent.

Study 2: Enzyme Inhibition

Research focused on the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in parasites and cancer cells, revealed that compound X exhibited competitive inhibition with an IC50 value of 45 µM. This suggests its potential utility in treating diseases such as malaria and certain cancers by disrupting nucleotide synthesis pathways .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of compound X were evaluated using the MTT assay on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 30 µM for HeLa cells, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for distinguishing trifluoromethyl and piperidinyloxy groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

- X-ray diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemical ambiguities, as demonstrated in covalent organic frameworks (COFs) with similar heterocyclic systems .

How can computational chemistry aid in predicting the reactivity or bioactivity of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states for nucleophilic substitutions or acylation reactions, predicting regioselectivity in trifluoromethylpyridine coupling .

- Machine learning (ML) : Trained on reaction databases, ML algorithms can suggest optimal catalysts (e.g., p-TsOH) or predict byproduct formation during scale-up .

- Molecular docking : Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions between the methanone core and active sites, guiding bioassay design .

What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Q. Advanced

- Isotopic labeling : Introduce deuterium or ¹³C labels at suspected reactive sites to clarify splitting patterns in NMR .

- 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon couplings, resolving ambiguities in piperidinyloxy or pyridinyl connectivity .

- Cross-validation with synthetic analogs : Compare data with structurally related compounds (e.g., COF-1/COF-5 derivatives) to identify deviations caused by trifluoromethyl steric effects .

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (H335) .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residual material using inert substrates like vermiculite .

How can researchers design bioactivity assays for this compound’s potential therapeutic applications?

Q. Advanced

- In vitro enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates, noting the trifluoromethyl group’s potential as a bioisostere .

- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, correlating with cytotoxicity profiles in cancer cell lines .

- ADMET prediction : Use software like SwissADME to estimate oral bioavailability, leveraging the compound’s logP and polar surface area .

What challenges arise in scaling up the synthesis while maintaining >95% purity?

Q. Advanced

- Byproduct suppression : Optimize reaction stoichiometry to minimize diastereomers or over-acylation byproducts, common in methanone syntheses .

- Purification strategies : Use preparative HPLC with C18 columns for high-resolution separation of trifluoromethylpyridine derivatives .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.